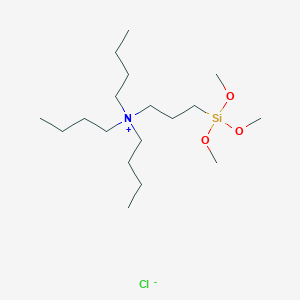
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride” is a chemical compound with the molecular formula C18H42ClNO3Si . It is also known by other names such as “Tributyl (3-trimethoxysilylpropyl)azanium;chloride” and "n-trimethoxysilylpropyl-n,n,n-tri-n-butylammonium chloride" .
Molecular Structure Analysis
The molecular weight of this compound is 384.1 g/mol . The InChI representation of the molecule isInChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19 (15-11-8-2,16-12-9-3)17-13-18-23 (20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 . The canonical SMILES representation is CCCC [N+] (CCCC) (CCCC)CCC [Si] (OC) (OC)OC. [Cl-] . Physical And Chemical Properties Analysis
This compound has a molecular weight of 384.1 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 16 rotatable bonds . The exact mass is 383.2622484 g/mol and the monoisotopic mass is also 383.2622484 g/mol .Applications De Recherche Scientifique
Surface Modification and Encapsulation
- Surface Modification of Polymers: Research has demonstrated the potential of certain chemical compounds to modify the surface of polymers, such as polyvinyl chloride (PVC), transforming them into layers with specific properties, such as enhanced sorption activity or increased resistance to aggressive media. These modified surfaces can bind metal ions into complexes, suggesting applications in chemical encapsulation and possibly in creating materials with targeted properties (Fridman, Tsivadze, & Morozova, 2015).
Catalysis and Organic Synthesis
- Catalytic Applications: Various studies have focused on the catalytic roles of certain compounds in organic synthesis, including the kinetic resolution of racemates, which is crucial for producing chiral compounds. These findings underscore the importance of developing new catalytic methodologies for asymmetric synthesis, potentially including the use of N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride in similar contexts (Pellissier, 2011).
Environmental Applications
- Degradation of Hazardous Compounds: Advanced oxidation processes (AOPs) have been investigated for their efficacy in degrading nitrogen-containing hazardous compounds, including amines and pesticides. These processes could be relevant for the degradation of similar compounds, highlighting the environmental applications of certain chemicals in water treatment and pollution mitigation (Bhat & Gogate, 2021).
Polymer Science
- Polymer-Based Membranes for Separation: Studies on polymers, including those related to N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride, have shown their potential in creating membranes for liquid-liquid separation. These membranes have applications in the recovery of organic products from fermentation broths, demonstrating the role of chemical compounds in enhancing separation technologies (Volkov, Volkov, & Khotimskiǐ, 2009).
Mécanisme D'action
Target of Action
It is known to be a type of organosilane compound . Organosilanes are often used as coupling agents and can bind to both inorganic and organic substances, suggesting that this compound may interact with a variety of targets.
Mode of Action
Organosilanes are known to form bonds with a variety of substances due to their unique structure, which includes a silicon atom bonded to a hydrocarbon group and one or more substituents that can form stable bonds with a variety of materials .
Result of Action
As an organosilane, it may influence a variety of processes through its potential role as a coupling agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to react with water , suggesting that its activity may be influenced by the presence of moisture. Additionally, it should be stored in a cool, dry place away from heat sources and oxidizing agents for optimal stability .
Propriétés
IUPAC Name |
tributyl(3-trimethoxysilylpropyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42NO3Si.ClH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSGILYXDPPNF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42ClNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566762 |
Source


|
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutyl-N-(3-(trimethoxysilyl)propyl)butan-1-aminium chloride | |
CAS RN |
143203-33-2 |
Source


|
| Record name | N,N-Dibutyl-N-[3-(trimethoxysilyl)propyl]butan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

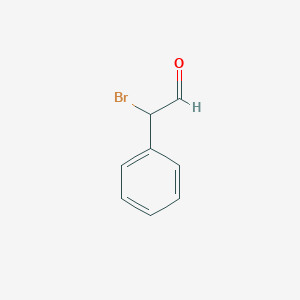

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
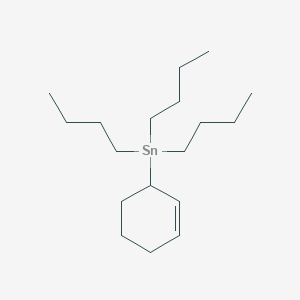
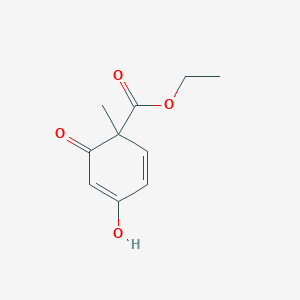
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)


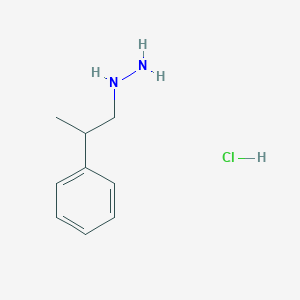
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)
